N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-11-5-6-12(2)13(10-11)16(19)17-8-7-14(18)15-4-3-9-20-15/h3-6,9-10,14,18H,7-8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIAMHQZLBRSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 3-hydroxy-3-(thiophen-2-yl)propylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of N-(3-oxo-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide.
Reduction: Formation of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzylamine.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its structural similarity to known drugs allows it to be explored for potential efficacy in treating conditions such as depression and anxiety by modulating neurotransmitter systems.
- Antioxidant Activity
- Neuropharmacology
- Anti-inflammatory Properties
- Neuroprotective Effects
-
Synthesis and Structure-Activity Relationship (SAR)
- Research conducted on SAR indicated that modifications to the thiophene ring and the benzamide portion significantly influenced the compound's pharmacological activity. A systematic approach was used to assess various derivatives, leading to the identification of more potent analogs with improved bioavailability and efficacy .
- Clinical Implications
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may facilitate binding to biological receptors, while the thiophene ring can interact with various enzymes and proteins. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The compound’s synthesis mirrors established routes for benzamides, with thiophene incorporation achievable via Grignard or nucleophilic substitution .
- Antiproliferative Potential: While direct data is lacking, structural parallels to ’s thiophene-sulfonamides suggest possible anticancer activity. Assays like the Mosmann cytotoxicity test could validate this.
- Catalytic Utility : The N,O-directing group positions it for use in transition-metal catalysis, analogous to ’s compound, but with enhanced electronic modulation from the thiophene ring .
Biological Activity
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide is a compound of interest due to its unique structural features, which include a thiophene ring and a dimethylbenzamide core. This article explores the biological activity of this compound, focusing on its biochemical properties, potential mechanisms of action, and relevant research findings.
Structural Overview
The compound can be represented by the following chemical structure:
- Molecular Formula : C13H15NOS
- Molecular Weight : 235.33 g/mol
- IUPAC Name : this compound
Mode of Action
The precise biological targets of this compound remain to be fully elucidated. However, based on its structural similarities to other bioactive compounds, it is hypothesized that it may interact with biological macromolecules through:
- Hydrogen bonding
- Hydrophobic interactions
- π-π stacking
Biochemical Pathways
The compound may influence various biochemical pathways, particularly those involving aromatic compounds or thiophene derivatives. Its interactions could potentially modulate cellular signaling pathways and gene expression.
Pharmacokinetics
Currently, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well characterized. Understanding these properties is crucial for determining the compound's bioavailability and therapeutic potential.
Cellular Effects
Preliminary studies suggest that this compound may affect cellular functions such as:
- Cell signaling pathways
- Gene expression modulation
- Cellular metabolism alterations
Temporal Effects in Laboratory Settings
Research indicates that the effects of this compound may vary over time in laboratory settings. Factors such as stability and degradation rates could influence its long-term effects on cellular functions.
Dosage Effects in Animal Models
Studies are needed to determine how varying dosages of the compound affect biological outcomes in animal models. Understanding threshold effects and potential toxicity at high doses is essential for evaluating its safety profile.
Research Applications
This compound has several potential applications in scientific research:
- Chemistry : Serves as a building block for synthesizing more complex molecules.
- Biology : Investigated for antimicrobial and anti-inflammatory properties.
- Medicine : Explored for therapeutic effects in drug development.
- Industry : Utilized in developing advanced materials and chemical processes.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar benzamide derivatives:
- Antimicrobial Activity : Research has shown that benzamide derivatives exhibit significant antimicrobial properties against various pathogens .
- Anti-inflammatory Properties : Compounds with similar structures have been studied for their ability to reduce inflammation in cellular models.
- Cancer Research : Some benzamide derivatives have demonstrated efficacy as inhibitors of cancer cell proliferation through mechanisms involving enzyme inhibition .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Benzamide A | Antimicrobial | Inhibition of cell wall synthesis |
| Benzamide B | Anti-inflammatory | Inhibition of NF-kB pathway |
| N-(3-hydroxy... | Potentially similar | Hypothesized non-covalent interactions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,5-dimethylbenzamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or acylation reactions. A common approach involves reacting a thiophene-containing alcohol (e.g., 3-hydroxy-3-(thiophen-2-yl)propan-1-ol) with 2,5-dimethylbenzoyl chloride in anhydrous dichloromethane (DCM) or 1,4-dioxane under nitrogen. Catalytic bases like triethylamine or pyridine are used to neutralize HCl byproducts. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical .
Q. Which characterization techniques are critical for verifying the structure of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., hydroxy, thiophene, benzamide groups) and confirm regiochemistry. For example, the thiophen-2-yl proton signals appear as a multiplet at δ 6.8–7.2 ppm, while benzamide methyl groups resonate as singlets at δ 2.3–2.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for CHNOS: 309.11 g/mol).
- IR Spectroscopy : Peaks at ~3300 cm (O-H stretch), ~1650 cm (amide C=O), and ~690 cm (thiophene C-S) confirm functional groups .
Q. How is the compound purified to achieve >95% purity for biological assays?
- Methodology : Recrystallization (using methanol/water or ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) removes impurities. Purity is validated via HPLC-UV (≥95% at 254 nm) .
Advanced Research Questions
Q. How can reaction yields be optimized during the acylation step of the hydroxypropyl-thiophene intermediate?
- Methodology :
- Catalyst Screening : Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., oxidation of thiophene). Post-reaction quenching with ice/water precipitates the product .
Q. How to resolve contradictory bioactivity data across studies (e.g., antimicrobial vs. no activity)?
- Methodology :
- Assay Standardization : Validate using CLSI/MIC guidelines for antimicrobial tests. Include positive controls (e.g., ciprofloxacin) and check for solvent interference (e.g., DMSO ≤1% v/v).
- Compound Stability : Perform stability studies (e.g., HPLC at 24/48 hrs) to rule out degradation in assay media.
- Structural Confirmation : Re-characterize batches via NMR to ensure consistency in stereochemistry (e.g., 3-hydroxy configuration) .
Q. What strategies are used to study the compound’s mechanism of action in anticancer assays?
- Methodology :
- Target Identification : Use molecular docking (PDB: EGFR, COX-2) to predict binding affinity. Validate via enzyme inhibition assays (e.g., kinase activity).
- Cellular Pathways : Perform RNA-seq or Western blotting to assess apoptosis markers (e.g., Bcl-2, caspase-3) or oxidative stress (e.g., ROS levels).
- Resistance Studies : Generate resistant cell lines via gradual dose escalation and analyze ABC transporter upregulation (e.g., P-gp) .
Q. How to address low solubility in aqueous media for in vivo studies?
- Methodology :
- Prodrug Design : Introduce phosphate or PEG groups at the hydroxy position to enhance hydrophilicity.
- Formulation : Use cyclodextrin complexes or liposomal encapsulation. Characterize via dynamic light scattering (DLS) for particle size and zeta potential .
Data Analysis & Experimental Design
Q. How to interpret conflicting NMR data for the hydroxypropyl-thiophene moiety?
- Methodology :
- 2D NMR : Use HSQC and HMBC to correlate protons with adjacent carbons and confirm connectivity.
- Variable Temperature NMR : Resolve overlapping peaks by analyzing shifts at elevated temperatures (e.g., 40°C).
- Computational Modeling : Compare experimental H shifts with DFT-calculated values (e.g., Gaussian 16) .
Q. What statistical methods are appropriate for dose-response studies in cytotoxicity assays?
- Methodology :
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC values.
- ANOVA with Tukey’s Test : Compare multiple doses across cell lines (p < 0.05).
- Quality Control : Include triplicate technical replicates and validate with a reference compound (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
